molecular formula C15H9BrN2O4 B14175979 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5155-50-0

5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14175979
CAS No.: 5155-50-0
M. Wt: 361.15 g/mol
InChI Key: LNBTWIVKVWQVDV-UHFFFAOYSA-N
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Description

5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a furan ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl-substituted pyrimidine derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyrimidine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

5155-50-0

Molecular Formula

C15H9BrN2O4

Molecular Weight

361.15 g/mol

IUPAC Name

5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)12-6-5-10(22-12)7-11-13(19)17-15(21)18-14(11)20/h1-7H,(H2,17,18,19,20,21)

InChI Key

LNBTWIVKVWQVDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Br

Origin of Product

United States

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